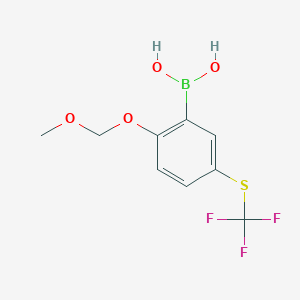

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Properties

IUPAC Name |

[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4S/c1-16-5-17-8-3-2-6(18-9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYHJHRNKQGYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC(F)(F)F)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common approach is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Compounds with reduced sulfur functionalities.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Drug Delivery Systems

Glucose-Responsive Drug Delivery:

One of the prominent applications of phenylboronic acids, including 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, is in the development of glucose-sensitive drug delivery systems. Boronic acids can form reversible covalent bonds with diols, allowing for the design of polymers that release drugs in response to glucose levels. This property is particularly beneficial for diabetes management, where insulin can be released in a controlled manner based on blood sugar levels .

Case Study: Chitosan-Boronic Acid Conjugates

Research has demonstrated the efficacy of chitosan conjugated with phenylboronic acids as a drug delivery system. These conjugates have shown enhanced mucoadhesive properties, which prolong drug residence time in targeted areas, such as the bladder for bladder cancer treatment. The study indicated that higher degrees of boronation increased mucoadhesiveness, making these systems suitable for localized drug delivery .

Cancer Therapy

Targeting Cancer Cells:

Phenylboronic acids have been explored for their ability to bind selectively to glycan structures on cancer cells. This property enhances the imaging and therapeutic effects of cancer treatments. The incorporation of this compound into functional materials has shown promise in improving tumor targeting and treatment efficacy .

Case Study: Boronate-Conjugated Nanoparticles

A study involving boronate-conjugated nanoparticles demonstrated their potential in chemotherapy by enhancing tumor-homing properties. These nanoparticles can deliver chemotherapeutic agents directly to tumor sites, minimizing side effects and improving treatment outcomes. The findings highlighted the effectiveness of using phenylboronic acids in developing targeted cancer therapies .

Antimicrobial Activity

Antibacterial and Antifungal Properties:

Research has indicated that this compound exhibits moderate antimicrobial activity against various pathogens, including bacteria like Escherichia coli and fungi such as Candida albicans. The compound's structure allows it to interact with microbial cell walls, potentially disrupting their integrity .

Case Study: Antimicrobial Efficacy Testing

In vitro studies have shown that derivatives of phenylboronic acids possess significant antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values were determined for several microbial strains, revealing that certain derivatives were more effective than established antifungal agents like amphotericin B .

Summary Table of Applications

| Application | Details | Results/Findings |

|---|---|---|

| Drug Delivery Systems | Glucose-responsive insulin release | Enhanced control over insulin delivery based on glucose levels |

| Cancer Therapy | Targeting cancer cells via glycan binding | Improved imaging and therapeutic efficacy in tumor targeting |

| Antimicrobial Activity | Activity against E. coli and C. albicans | Moderate antibacterial and antifungal efficacy observed |

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The trifluoromethylthio group enhances the compound’s lipophilicity and stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-(Methoxymethoxy)-5-(SCF3)phenylboronic acid | C2: OCH2OCH3; C5: SCF3 | C9H10BF3O4S | 282.05* | N/A (BB-6987) | High electron-withdrawing SCF3 group |

| 2-(Methoxymethoxy)-5-CF3phenylboronic acid | C2: OCH2OCH3; C5: CF3 | C9H10BF3O4 | 249.98 | 1256355-54-0 | CF3 instead of SCF3; higher stability |

| 3-(Methoxymethoxy)phenylboronic acid | C3: OCH2OCH3 | C8H11BO4 | 181.98 | 216443-40-2 | Para-substituted boronic acid |

| 4-(Methoxymethoxy)phenylboronic acid | C4: OCH2OCH3 | C8H11BO4 | 181.98 | 162662-27-3 | Ortho-substituted boronic acid |

| 5-Carbamoyl-2-(OCF3)phenylboronic acid | C2: OCF3; C5: CONH2 | C8H7BF3NO3 | 233.96 | N/A (Ref: 15) | Trifluoromethoxy and carbamoyl groups |

| 2-Fluoro-5-methoxyphenylboronic acid | C2: F; C5: OCH3 | C7H7BFO3 | 170.94 | 406482-19-7 | Smaller substituents; lower steric bulk |

*Calculated based on substituents.

Key Comparisons:

Electron Effects: The SCF3 group in the target compound is a stronger electron-withdrawing group compared to CF3 () or OCF3 (). The methoxymethoxy group at C2 provides steric hindrance, which may reduce reactivity in cross-coupling reactions compared to less bulky analogs like 2-methoxyphenylboronic acid ().

Steric Considerations :

- Ortho-substituted boronic acids (e.g., 2-methoxymethoxy) exhibit greater steric hindrance around the boron center compared to para-substituted isomers (). This can lower reaction yields unless optimized conditions (e.g., elevated temperatures, polar solvents) are used .

Biological Relevance :

- Fluorinated and sulfur-containing boronic acids are explored in medicinal chemistry for their enhanced metabolic stability and target binding (). The SCF3 group’s lipophilicity (logP ~2.5 estimated) may improve membrane permeability compared to CF3 or OCH3 analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Research and Industrial Relevance

- Pharmaceutical Development :

The SCF3 group is increasingly valued in drug design for its metabolic stability and electronegativity, as seen in kinase inhibitors (). The target compound could serve as a building block for fluorinated therapeutics . - Material Science : Boronic acids with tailored substituents are used in sensors and polymers. The methoxymethoxy group’s ether linkage may enhance solubility in organic matrices .

Biological Activity

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula: C₁₃H₁₃F₃O₃S

- Molecular Weight: 304.31 g/mol

- Structure: The compound features a boronic acid moiety, which is known for its reactivity in organic synthesis and potential therapeutic applications.

Boronic acids, including this compound, are recognized for their ability to interact with various biological targets. The primary mechanisms include:

- Catalytic Protodeboronation: This process allows the compound to influence biochemical pathways related to alkene hydromethylation, which may play a role in cancer cell proliferation and survival pathways.

- Interaction with Enzymes: Boronic acids can inhibit enzymes such as proteases and glycosidases, potentially leading to therapeutic effects against cancer and other diseases .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell growth makes it a candidate for further development in anticancer therapies.

Case Study:

In vitro assays demonstrated that the compound effectively reduced cell viability in breast and prostate cancer cell lines. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of established chemotherapeutics, suggesting a promising therapeutic index .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate moderate activity against bacterial strains such as Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 50 | AN2690 | 75 |

| Bacillus cereus | 30 | Amphotericin B | 40 |

| Candida albicans | 100 | Fluconazole | 80 |

Applications in Research

The unique functional groups present in this compound make it an attractive building block for the synthesis of complex organic molecules. Its applications include:

- Organic Synthesis: Utilized in cross-coupling reactions to form carbon-carbon bonds, essential for constructing diverse molecular architectures.

- Boron Neutron Capture Therapy (BNCT): Investigated for its potential use in BNCT, a targeted cancer treatment that exploits the unique properties of boron compounds to selectively destroy tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, and how can purity be optimized?

- Methodology : Utilize Suzuki-Miyaura coupling precursors, employing Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures improves purity (>95%). Monitor reactions using TLC and confirm structures via NMR and NMR .

- Purity Optimization : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures trace solvent removal. For moisture-sensitive intermediates, conduct reactions under inert atmosphere (N₂/Ar) .

Q. How can the stability of this boronic acid be assessed under varying pH and temperature conditions?

- Methodology : Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C, 37°C, and 60°C. Quantify degradation kinetics using UV-Vis spectroscopy (λ = 270–300 nm) or NMR to track boronic acid ↔ boronate equilibrium shifts. Stability is pH-dependent, with optimal storage in anhydrous, dark conditions at –20°C .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions compared to other substituents?

- Experimental Design : Compare coupling efficiencies with aryl halides (e.g., bromobenzene vs. 4-bromoanisole) under identical Suzuki-Miyaura conditions. Measure reaction yields and byproduct formation via GC-MS or LC-MS.

- Data Analysis : The electron-withdrawing trifluoromethylthio group enhances electrophilicity at the boron center, accelerating transmetallation but potentially increasing oxidative deboronation. Contrast with methoxy or methylthio analogs to isolate substituent effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. DFT-predicted conformers)?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict and NMR chemical shifts. Compare experimental NMR data (DMSO-d₆ or CDCl₃) with simulated spectra. Discrepancies may arise from solvent effects or dynamic equilibria (e.g., boronic acid dimerization) .

- Case Study : If splitting patterns deviate, use variable-temperature NMR to probe conformational flexibility. For example, hindered rotation around the C–S bond in the trifluoromethylthio group may cause unexpected multiplicities .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems targeting tumor microenvironments?

- Application : Design block copolymers (e.g., poly(ε-caprolactone)-b-poly(ethylene oxide)) with phenylboronic ester linkages. The boronic acid binds to diols (e.g., lactic acid in tumors), triggering micelle disassembly. Validate responsiveness via dynamic light scattering (DLS) and fluorescence spectroscopy using pH-sensitive probes (e.g., 5-(N-dodecanoyl)aminofluorescein) .

- In Vitro Testing : Expose micelles to physiologically relevant lactic acid concentrations (10–20 mM, pH 5.5) and monitor aggregation kinetics. Compare with glucose-triggered systems to assess selectivity .

Data Interpretation and Troubleshooting

Q. How to address inconsistent yields in large-scale syntheses of this boronic acid?

- Root Cause Analysis : Trace metal impurities (e.g., Pd residues) or moisture ingress during scaling may deactivate catalysts. Implement chelating agents (e.g., EDTA in wash steps) and rigorous drying of solvents (molecular sieves).

- Process Optimization : Use flow chemistry for better heat/mass transfer. Monitor intermediates via inline FTIR to detect side reactions early .

Q. What analytical techniques differentiate between boronic acid and its anhydride impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.